9-(5-Nitropyridin-2-yl)-9H-carbazole
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Overview
Description
9-(5-Nitropyridin-2-yl)-9H-carbazole is a heterocyclic compound that combines the structural features of carbazole and nitropyridine. Carbazole is a well-known aromatic compound with applications in organic electronics and photonics, while nitropyridine derivatives are recognized for their roles in medicinal chemistry and materials science. The integration of these two moieties in a single molecule offers unique properties that can be exploited in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(5-Nitropyridin-2-yl)-9H-carbazole typically involves the following steps:
Nitration of Pyridine: The initial step involves the nitration of pyridine to produce 5-nitropyridine.
Formation of 5-Nitropyridin-2-ylamine: The nitrated pyridine is then converted to 5-nitropyridin-2-ylamine through a series of reduction reactions.
Coupling with Carbazole: The final step involves coupling 5-nitropyridin-2-ylamine with carbazole under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, followed by efficient coupling reactions. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
9-(5-Nitropyridin-2-yl)-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine, which can further participate in oxidation reactions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbazole derivatives.
Scientific Research Applications
9-(5-Nitropyridin-2-yl)-9H-carbazole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 9-(5-Nitropyridin-2-yl)-9H-carbazole involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The carbazole moiety can intercalate with DNA, affecting its replication and transcription processes .
Comparison with Similar Compounds
Similar Compounds
5-Nitropyridin-2-ylazo derivatives: These compounds share the nitropyridine moiety and exhibit similar reactivity and applications.
3-Nitropyridine derivatives: These compounds have similar chemical properties but differ in the position of the nitro group, affecting their reactivity and applications.
Uniqueness
9-(5-Nitropyridin-2-yl)-9H-carbazole is unique due to the combination of carbazole and nitropyridine moieties, offering a distinct set of chemical and biological properties. This combination enhances its potential for applications in organic electronics, photonics, and medicinal chemistry.
Properties
IUPAC Name |
9-(5-nitropyridin-2-yl)carbazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O2/c21-20(22)12-9-10-17(18-11-12)19-15-7-3-1-5-13(15)14-6-2-4-8-16(14)19/h1-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUFPXFDEBOWAFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=NC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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